2-(2-bromoethyl)-4-fluoro-1-nitrobenzene
Description
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Properties
CAS No. |
2228326-31-4 |
|---|---|
Molecular Formula |
C8H7BrFNO2 |
Molecular Weight |
248 |
Purity |
95 |
Origin of Product |
United States |
Greener Solvents in Friedel Crafts Acylation:
The conventional Friedel-Crafts acylation typically employs volatile and often toxic chlorinated solvents like dichloromethane. A greener alternative is the use of deep eutectic solvents (DESs). rsc.orgresearchgate.net For instance, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can function as both a catalyst and a solvent, often with the reaction being accelerated by microwave irradiation. rsc.orgresearchgate.net This approach eliminates the need for volatile organic compounds (VOCs) and can lead to higher yields and easier product isolation. rsc.org Another green alternative is the use of methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylation, which avoids the use of metal and halogen-containing reagents, thereby minimizing metallic and halogenated waste streams. organic-chemistry.orgresearchgate.net
Catalytic Transfer Hydrogenation for Ketone Reduction:
The reduction of the ketone can be made more sustainable by employing catalytic transfer hydrogenation. This method avoids the use of stoichiometric metal hydride reagents like sodium borohydride (B1222165) and often utilizes more environmentally friendly hydrogen donors such as formic acid or isopropanol. researchgate.netacs.org The use of heterogeneous catalysts, particularly those based on non-precious metals, is a key aspect of green chemistry as it allows for easy separation and recycling of the catalyst, reducing waste and cost. acs.org For instance, catalysts based on cobalt have been shown to be effective for the transfer hydrogenation of ketones. acs.org
Sustainable Bromination of Alcohols:
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations. nih.gov
Reductive Conversions to Amino and Other Nitrogenous Functionalities
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for pharmaceuticals and other fine chemicals. nih.gov A variety of methods are available for this conversion, with catalytic hydrogenation being a prominent technique. google.commasterorganicchemistry.com
Commonly used catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum. masterorganicchemistry.comcommonorganicchemistry.com The choice of catalyst is critical, especially when other reducible functional groups are present, to ensure selectivity. For instance, while Pd/C is highly effective, it can sometimes lead to dehalogenation. nih.govcommonorganicchemistry.com Raney nickel is often a preferred alternative for substrates containing bromo groups to minimize this side reaction. commonorganicchemistry.com Other reducing agents such as iron, zinc, or tin(II) chloride in acidic media also provide mild and selective reduction of nitro groups. commonorganicchemistry.com
A highly efficient and selective method for the reduction of halogenated nitroarenes utilizes hydrazine (B178648) hydrate (B1144303) in the presence of Pd/C. nih.gov This method has been shown to be effective for a wide range of substrates, including those with bromo, chloro, and iodo substituents. nih.gov
| Reagent/Catalyst | Conditions | Product | Notes |
| H₂/Pd/C | Catalytic hydrogenation | 2-(2-Bromoethyl)-4-fluoroaniline | A common and effective method, though dehalogenation can be a side reaction. nih.govcommonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic hydrogenation | 2-(2-Bromoethyl)-4-fluoroaniline | Often preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.comgoogle.com |
| Fe/Acid | Acidic reduction | 2-(2-Bromoethyl)-4-fluoroaniline | A mild method for selective nitro group reduction. commonorganicchemistry.com |
| Zn/Acid | Acidic reduction | 2-(2-Bromoethyl)-4-fluoroaniline | Another mild option for selective reduction. commonorganicchemistry.com |
| SnCl₂ | Mild reduction | 2-(2-Bromoethyl)-4-fluoroaniline | Useful when other reducible groups are present. commonorganicchemistry.com |
| N₂H₄·H₂O/Pd/C | Catalytic transfer hydrogenation | 2-(2-Bromoethyl)-4-fluoroaniline | Highly selective for halogenated nitroarenes. nih.gov |
Intramolecular Cyclization Reactions Mediated by Nitro Group Participation
The reduction of the nitro group to an amine in this compound can be followed by an intramolecular nucleophilic substitution, where the newly formed amino group attacks the electrophilic carbon bearing the bromine atom. This tandem reaction leads to the formation of a six-membered heterocyclic ring, specifically 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine. This process is a valuable strategy for the synthesis of benzoxazine (B1645224) derivatives, which are important structural motifs in medicinal chemistry. sigmaaldrich.comnih.govresearchgate.net
Reactivity of the Bromine Moiety
The bromine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution and elimination reactions. It also provides a handle for the formation of new carbon-carbon bonds through cross-coupling reactions.
Nucleophilic Substitution Reactions (SN1/SN2) on the Bromoethyl Side Chain
The bromoethyl group of this compound can undergo nucleophilic substitution reactions. libretexts.orgyoutube.com The mechanism of these reactions, whether S(_N)1 or S(_N)2, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. In an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step, leading to inversion of stereochemistry if the carbon is chiral. libretexts.org In an S(_N)1 reaction, the leaving group departs in a first step to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org
The reactivity of the aromatic ring itself towards nucleophilic aromatic substitution (S(_N)Ar) is also a consideration. The presence of the electron-withdrawing nitro group activates the ring to attack by nucleophiles. nih.govrsc.org In compounds like p-fluoronitrobenzene, the fluorine atom is more readily displaced by nucleophiles than bromine in p-bromonitrobenzene. doubtnut.com This is because the rate-determining step is the addition of the nucleophile to the ring, and fluorine's higher electronegativity makes the carbon atom it is attached to more electrophilic. doubtnut.comnih.gov
Elimination Reactions to Form Olefinic Derivatives
Treatment of this compound with a strong base can lead to an E2 elimination reaction, where a proton from the carbon adjacent to the bromo-substituted carbon is removed simultaneously with the departure of the bromide ion. This results in the formation of 4-fluoro-1-nitro-2-vinylbenzene. The competition between substitution and elimination reactions is a common feature in the chemistry of alkyl halides. libretexts.org
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Aromatic and Heteroaromatic Partners
The bromine atom in the bromoethyl group, although not directly attached to the aromatic ring, can potentially participate in certain cross-coupling reactions. However, the aryl halide functionality is more commonly employed in these transformations. For the related compound, 2-bromo-4-fluoro-1-nitrobenzene, the bromine atom on the aromatic ring is the primary site for cross-coupling reactions. nih.gov
Suzuki Reaction: This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for forming carbon-carbon bonds and is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.orgnih.gov The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While the nitro group can be tolerated, its strong electron-withdrawing nature can influence the reaction conditions required. mdpi.com
Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgnrochemistry.comlibretexts.org It is a powerful tool for the synthesis of substituted alkynes and is often carried out under mild conditions. wikipedia.orgorganic-chemistry.orgnih.gov The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. nrochemistry.com
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an aryl or vinyl halide and an alkene to form a substituted alkene. organic-chemistry.orgnih.gov It is a significant method for creating carbon-carbon bonds and typically shows high stereoselectivity for the trans product. organic-chemistry.orglibretexts.orgthieme-connect.de
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Organoboron (e.g., boronic acid) | Palladium catalyst, Base | Biaryls, Substituted styrenes wikipedia.orglibretexts.org |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Substituted Alkynes wikipedia.orgnrochemistry.comlibretexts.org |
| Heck | Alkene | Palladium catalyst, Base | Substituted Alkenes organic-chemistry.orgnih.govlibretexts.org |
An in-depth analysis of the chemical reactivity of this compound reveals a molecule primed for diverse and complex transformations. The strategic placement of three distinct functional groups—a bromoethyl side chain, a fluorine atom, and a nitro group—on an aromatic ring creates a versatile platform for synthetic chemistry. The electron-withdrawing nitro group significantly influences the reactivity of the entire molecule, particularly activating the fluoroaromatic ring for specific transformations. This article explores the nuanced reactivity of this compound, focusing on transformations of the fluoroaromatic core and the synergistic interplay between its functional groups.
Computational and Theoretical Studies of 2 2 Bromoethyl 4 Fluoro 1 Nitrobenzene
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of an organic molecule is fundamental to its reactivity. For nitroaromatic compounds, the distribution of electrons is significantly influenced by the electron-withdrawing nature of the nitro group (-NO₂) and the halogen substituents. nih.gov In 2-(2-bromoethyl)-4-fluoro-1-nitrobenzene, the fluorine atom and the nitro group strongly influence the electronic environment of the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comosti.gov
For this compound, the HOMO is expected to be primarily located on the benzene ring, with some contribution from the p-orbitals of the bromine and fluorine atoms. The LUMO, conversely, is likely to be centered on the nitro group, a characteristic feature of nitroaromatic compounds. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Illustrative Data Table: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -8.50 |
| HOMO | -7.80 |
| LUMO | -1.50 |
| LUMO+1 | -0.95 |
| HOMO-LUMO Gap | 6.30 |
Note: These values are illustrative and intended to represent typical magnitudes for this class of compounds.
Conformational Landscapes and Energy Minima Calculations
The presence of the flexible 2-bromoethyl side chain introduces conformational complexity to the molecule. The rotation around the C-C single bonds of the ethyl group and the C-C bond connecting the side chain to the aromatic ring gives rise to various conformers with different energies.
Computational methods, particularly molecular mechanics and quantum mechanical calculations, can be used to explore the potential energy surface of the molecule and identify the most stable conformations (energy minima). The torsional or dihedral angles are systematically varied, and the energy of each resulting conformation is calculated.
For this compound, the key dihedral angles determining the conformation of the side chain relative to the ring would be a primary focus of such a study. The most stable conformer would likely be one that minimizes steric hindrance between the bromoethyl group and the adjacent nitro group.
Illustrative Data Table: Relative Energies of Hypothetical Conformers
This table illustrates the kind of data that would be generated from a conformational analysis. The dihedral angle refers to the rotation around the bond connecting the ethyl group to the benzene ring.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 120 | 0.00 |
| B | 60 | 1.5 |
| C | 180 | 2.8 |
| D | 0 | 5.0 (Steric Clash) |
Note: These are hypothetical values for illustrative purposes.
Reaction Pathway Elucidation via Transition State Calculations
Transition state theory is a cornerstone of understanding reaction mechanisms. Computational chemistry allows for the location and characterization of transition state structures, which are the energy maxima along a reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy of a reaction can be determined, providing insight into the reaction rate. acs.org
For this compound, a likely reaction is nucleophilic substitution at the carbon bearing the bromine atom. A computational study would model the approach of a nucleophile and map the energy changes as the C-Br bond breaks and a new bond with the nucleophile forms. The transition state would be a five-coordinate carbon atom.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Sₙ2 Reaction
The following table provides hypothetical activation energies for the reaction of this compound with a generic nucleophile (Nu⁻) in the gas phase.
| Reaction | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Sₙ2 Substitution | C₈H₇BrFNO₂ + Nu⁻ | [C₈H₇FNO₂---Nu---Br]⁻ | C₈H₇FNO₂Nu + Br⁻ | 22.5 |
Note: This is an illustrative example. The actual activation energy would depend on the specific nucleophile and the computational method used.
Solvent Effects on Reactivity: A Computational Perspective
Solvent can have a profound impact on reaction rates and equilibria. slideshare.netnih.gov Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For reactions involving charged species, such as the Sₙ2 reaction mentioned above, polar solvents would be expected to stabilize both the nucleophile and the leaving group, as well as the charged transition state. The extent of this stabilization can be quantified through computational studies. For instance, the activation energy for an Sₙ2 reaction is often lower in a polar aprotic solvent compared to the gas phase due to the stabilization of the charge-delocalized transition state.
Illustrative Data Table: Solvent Effects on Activation Energy
This table illustrates how the calculated activation energy for the hypothetical Sₙ2 reaction might change in different solvent environments.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 22.5 |
| Dichloromethane | 9.1 | 18.2 |
| Acetone | 20.7 | 16.5 |
| Water | 78.4 | 19.8 (Protic effects may increase the barrier) |
Note: These are hypothetical values intended to show the general trend.
Structure-Reactivity Relationships and Predictability of Novel Transformations
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with a specific activity, such as reactivity or toxicity. mdpi.comnih.govnih.gov For nitroaromatic compounds, QSAR studies often use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict their biological and chemical behavior.
For this compound, descriptors such as the HOMO and LUMO energies, dipole moment, partial atomic charges, and molecular shape indices could be calculated. These descriptors could then be used to predict the molecule's reactivity in various transformations or to estimate its potential for certain biological activities, a common concern for nitroaromatic compounds. mdpi.comresearchgate.net By comparing these calculated descriptors with those of known compounds, it is possible to predict the likelihood and potential outcomes of novel reactions.
Advanced Applications in Synthetic Chemistry and Materials Science
Potential Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
The true value of a synthetic intermediate lies in its ability to serve as a foundation for constructing more complex molecular architectures. Nitro-aromatic compounds are widely recognized as versatile building blocks in the synthesis of pharmaceutically relevant substances due to the diverse reactivity of the nitro group. nih.gov The presence of the bromoethyl chain and the fluorine atom on the nitrobenzene (B124822) ring further enhances the synthetic potential of this molecule.
The bromoethyl group is a classic electrophile, readily undergoing substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to introduce the 4-fluoro-2-nitrophenethyl moiety into a target molecule. This is a common strategy for building complex structures. For instance, related bromo-nitroaromatic compounds are used as intermediates in the synthesis of various pharmaceutical agents. chemimpex.com
Simultaneously, the fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various other functional groups at that position. This dual reactivity—alkylation via the bromoethyl group and SNAr at the fluorine position—could allow for sequential, site-selective modifications, making it a valuable scaffold for combinatorial chemistry and the synthesis of complex molecular libraries.
Precursor for Novel Polymer Monomers
The structure of 2-(2-bromoethyl)-4-fluoro-1-nitrobenzene suggests its potential as a precursor for specialized polymer monomers. The bromoethyl group can be converted into a polymerizable functional group, such as a vinyl group (via elimination of HBr) or an acrylate/methacrylate group (via substitution with a corresponding alcohol followed by esterification).
Alternatively, the bromoethyl group could be used to attach this aromatic unit as a side chain to a pre-existing polymer backbone through polymer-analogous reactions. The nitro and fluoro groups on the aromatic ring would then impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or electronic characteristics. While the use of functionalized oligoarylenes as building blocks for new organic materials is a well-established field, specific research on the polymerization of monomers derived from this compound is not currently available. rsc.org
Building Block for Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis
The synthesis of ligands for metal catalysts often involves the assembly of specific molecular frameworks designed to coordinate with a metal center. The functional groups on this compound offer several handles for ligand synthesis. For example, the bromoethyl group can react with amines or phosphines to create bidentate or tridentate ligands. The nitro group can be reduced to an amine, which itself is a coordinating group or can be further functionalized. This approach allows for the creation of a diverse set of ligands with tunable steric and electronic properties, which are crucial for optimizing catalytic activity and selectivity.
Scaffold for Photoactive or Electroactive Molecules for Advanced Materials
Functionalized nitrobenzenes are key components in the design of photoactive materials. nih.gov The strong electron-withdrawing nature of the nitro group can be used to create molecules with significant charge-transfer character, which is often a prerequisite for nonlinear optical (NLO) properties or two-photon absorption. acs.org
The synthesis of molecules for advanced materials often relies on building blocks that can be systematically modified. The dual reactivity of this compound would allow it to be incorporated into larger conjugated systems. For example, the fluorine atom could be displaced by a donor group via SNAr to create a push-pull system, a common motif in chromophores. The bromoethyl group could then be used to anchor the molecule to a surface or incorporate it into a polymer matrix.
Contributions to Method Development in Contemporary Organic Synthesis
The study of molecules with multiple, competing reactive sites can drive the development of new synthetic methods. The chemoselective transformation of one functional group in the presence of others in this compound would require the development of highly specific reaction conditions. For example, developing a catalyst that facilitates a cross-coupling reaction at the C-Br bond without affecting the C-F bond, or vice versa, would be a valuable contribution to synthetic methodology. The reactivity of aromatic molecules is a central theme in chemical research, and understanding the interplay of the functional groups in this molecule could provide new insights. nih.gov
Potential in Functional Materials Design and Development (e.g., optoelectronics, sensors, coatings)
The inherent properties of the functional groups in this compound suggest its potential utility in the design of functional materials.
Optoelectronics: As discussed, its potential to form push-pull chromophores makes it a candidate for development into materials for NLO or organic light-emitting diodes (OLEDs).
Sensors: The electron-deficient nitroaromatic ring could interact with electron-rich analytes, forming the basis for a colorimetric or fluorescent sensor. The bromoethyl group could be used to immobilize the molecule on a sensor surface.
Coatings: Incorporation into a polymer could yield a coating with specific properties, such as high refractive index or altered surface energy, due to the presence of the fluorine and nitro groups. The use of related bromo-fluoro-nitrobenzene derivatives in the development of advanced materials like polymers and coatings has been noted. chemimpex.com
Below is a table summarizing the potential synthetic transformations and resulting applications for the target compound, based on the general reactivity of its functional groups.
| Functional Group | Potential Reaction Type | Intermediate Functionality | Potential Application Area |
| Bromoethyl Group | Nucleophilic Substitution | Linker to other molecules | Complex molecule synthesis, Ligand synthesis |
| Elimination | Vinyl group formation | Polymer monomer synthesis | |
| Fluoro Group (activated by NO2) | Nucleophilic Aromatic Substitution | Introduction of diverse functional groups | Synthesis of photoactive molecules, Ligand modification |
| Nitro Group | Reduction to Amine | Primary amine, Diazonium salt | Ligand synthesis, Dye synthesis, Further functionalization |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalization of the ring | Tuning electronic properties |
Advanced Analytical Methodologies for Research Pertaining to 2 2 Bromoethyl 4 Fluoro 1 Nitrobenzene
Spectroscopic Techniques for Mechanistic Elucidation and In-Situ Reaction Monitoring (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the structural characterization and real-time monitoring of reactions involving 2-(2-bromoethyl)-4-fluoro-1-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of this compound. While specific spectral data for this exact compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be inferred from analogous structures. For instance, in ¹H NMR, the aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The ethyl chain protons would appear as two triplets. In ¹³C NMR, the carbons of the aromatic ring would show distinct signals influenced by the fluorine, nitro, and bromoethyl substituents. The presence of fluorine allows for ¹⁹F NMR, which provides valuable information about the electronic environment of the fluorine atom.
To illustrate, the related compound 1-bromo-4-fluoro-2-nitrobenzene shows characteristic ¹H NMR signals that help in understanding the substitution pattern on the benzene (B151609) ring chemicalbook.com. Similarly, the ¹H NMR spectrum of 4-fluoronitrobenzene provides insights into the coupling between protons and the fluorine atom chemicalbook.com.
| Analogous Compound | Technique | Observed Chemical Shifts (ppm) or Coupling Constants (Hz) | Reference |
| 4-Fluoronitrobenzene | ¹H NMR (300 MHz, neat) | δ 8.26 (m), 7.24 (m) | chemicalbook.com |
| 1-Bromo-4-fluoro-2-nitrobenzene | ¹H NMR | Spectral data available, specific shifts not detailed in the abstract. | chemicalbook.com |
| 4-Nitrophenethyl bromide | ¹H NMR (CDCl₃) | Spectral data available, specific shifts not detailed in the abstract. | nih.gov |
Infrared (IR) Spectroscopy is employed to identify functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-F stretching, and C-Br stretching vibrations. The aromatic C-H and C=C stretching vibrations would also be present. FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, can be used for in-situ reaction monitoring. mdpi.comyoutube.comcardiff.ac.uk This allows for real-time tracking of the consumption of reactants and the formation of products and intermediates during the synthesis of this compound. For example, monitoring the disappearance of a precursor's characteristic peaks and the appearance of the nitro group's absorptions can indicate the progression of a nitration reaction. researchgate.net
| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** | Vibrational Mode |
| Nitro (NO₂) | 1560-1500 and 1360-1330 | Asymmetric and Symmetric Stretching |
| C-F | 1250-1020 | Stretching |
| C-Br | 690-515 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The nitroaromatic chromophore in this compound is expected to absorb in the UV region. Changes in the position and intensity of the absorption maxima can be used to monitor reactions, such as nucleophilic substitution on the aromatic ring. For example, the reaction of 4-fluoronitrobenzene with an amine can be followed by observing the appearance of a new absorption band at a longer wavelength corresponding to the resulting nitroaniline derivative. researchgate.net
Chromatographic Methods for Complex Mixture Separation and Product Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation of this compound from complex reaction mixtures and for the isolation of the pure product.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of non-volatile compounds. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com This method can effectively separate the desired product from starting materials, by-products, and other impurities. The scalability of HPLC allows for its use in both analytical and preparative applications. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govnih.govmdpi.com this compound, being a semi-volatile compound, is amenable to GC-MS analysis. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass information for each separated component, allowing for their identification. This technique is particularly useful for assessing the purity of the final product and for identifying trace impurities. rsc.org The synthesis of related compounds like 4-bromo-1-fluoro-2-nitrobenzene (B1272216) often utilizes GC to check for reaction completion and product purity. chemicalbook.com
| Technique | Application for this compound | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |
| HPLC | Separation from non-volatile impurities, purification. | C18 (Reverse-Phase) | Acetonitrile/Water mixture |
| GC-MS | Purity assessment, identification of volatile/semi-volatile impurities. | Polysiloxane-based | Helium or Hydrogen |
Advanced Mass Spectrometry for Reaction Product Identification and Confirmation
Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound and for identifying its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the elemental formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of the bromine atom, the ethyl group, or the nitro group. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity). savemyexams.comwhitman.edu Analysis of the fragmentation patterns of related nitroaromatic and halogenated compounds can aid in the interpretation of the mass spectrum of the target molecule and its derivatives. libretexts.orgmiamioh.eduresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (on derivatives or analogs)
X-ray Crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. While obtaining suitable single crystals of this compound itself might be challenging, this technique can be applied to its crystalline derivatives.
For example, if this compound is used to synthesize a more complex molecule that forms high-quality crystals, X-ray crystallography can confirm the connectivity and stereochemistry of the entire structure, thereby validating the structure of the initial building block. Studies on related nitro-substituted aromatic compounds have successfully used this technique to determine their molecular and crystal structures. nih.govbath.ac.uk This method is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the solid state. mdpi.com
| Analytical Technique | Information Obtained | Applicability to this compound |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, stereochemistry, conformation, intermolecular interactions. | Applicable to crystalline derivatives of the target compound. |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations for the Compound
The inherent reactivity of the bromoethyl and nitro functionalities in 2-(2-bromoethyl)-4-fluoro-1-nitrobenzene offers a fertile ground for the development of innovative catalytic transformations. While the parent compound, 2-bromo-4-fluoro-1-nitrobenzene, is recognized as a valuable intermediate in organic synthesis, the bromoethyl derivative presents opportunities for more complex molecular architectures. rsc.orgsigmaaldrich.comtcichemicals.com
Future research could focus on palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, utilizing the bromoethyl moiety. Such reactions, which have been successfully applied to related bromo-nitroaromatic compounds, could lead to the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and materials science. researchgate.net The development of highly efficient and selective catalysts for these transformations would be a key area of investigation.
Furthermore, the catalytic reduction of the nitro group to an amino group is a critical transformation. Research into chemoselective reduction methods, which leave the bromoethyl group intact for subsequent reactions, is a promising direction. Photocatalytic hydrogenation using catalysts like eosin (B541160) Y has shown high efficiency and selectivity for reducing nitro groups in functionalized nitrobenzenes, offering a green alternative to traditional methods. rsc.org Additionally, zinc-mediated reductions provide a mild and efficient route to functionalized nitrones from nitro compounds, which could be another avenue for exploration with this compound. capes.gov.br
| Catalytic Transformation | Potential Catalyst/Method | Potential Product Class |
| Heck Coupling | Palladium-NHC complexes | Substituted styrenes |
| Suzuki Coupling | Palladium(II) catalysts | Biaryls and derivatives |
| Selective Nitro Reduction | Eosin Y (photocatalyst) | Functionalized anilines |
| Nitrone Synthesis | Zinc-mediated reduction | Functionalized nitrones |
Integration into Supramolecular Architectures and Self-Assembled Systems
The assembly of molecules into highly ordered supramolecular structures is a rapidly advancing field of chemistry. The distinct electronic and structural characteristics of this compound make it a compelling candidate for integration into such systems.
One promising area is the use of this compound in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials with a variety of applications, including gas storage and catalysis. The nitro and fluoro groups on the aromatic ring can influence the electronic properties and pore environment of the MOF, while the bromoethyl group could serve as a reactive handle for post-synthetic modification. Research has demonstrated the use of functionalized ligands in the creation of MOFs for applications like the sensitive detection of nitrobenzene (B124822). nih.govrsc.org
Moreover, the principles of multivalent supramolecular assembly could be applied. For instance, a conceptually similar approach involving a 4-(4-bromophenyl)pyridine-1-ium bromide modified hyaluronic acid has been used to create a phosphorescent supramolecular assembly. rsc.org This suggests that this compound could be incorporated into similar systems, potentially leading to materials with novel photophysical properties.
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic routes for valuable compounds like this compound. While traditional nitration and bromination methods are effective, they often involve harsh reagents and generate significant waste. nih.govchemicalbook.com
Future research should prioritize the development of "green" synthetic methodologies. This could involve the use of solid acid catalysts for nitration to minimize the use of strong acids, or the exploration of enzymatic or biocatalytic approaches for specific transformations. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways.
The biodegradation of nitroaromatic compounds is another crucial aspect of their environmental lifecycle. nih.gov While these compounds are often resistant to degradation, some microorganisms have evolved pathways to utilize them as carbon and nitrogen sources. nih.gov Understanding these pathways could inform the design of more biodegradable derivatives or bioremediation strategies for related pollutants.
Interdisciplinary Applications Beyond Current Scope
The unique combination of functional groups in this compound opens the door to a wide range of interdisciplinary applications that are currently underexplored.
Advanced Sensing Technologies: The electron-withdrawing nature of the nitro group makes nitroaromatic compounds excellent candidates for detection by various sensing platforms. Research has shown that functionalized nitrobenzenes can be detected with high sensitivity using electrochemical sensors and fluorescent metal-organic frameworks. nih.govrsc.orgacs.orgmdpi.comnih.govrsc.orgmdpi.comresearchgate.net The bromoethyl group in the target compound could be used to covalently attach it to sensor surfaces, leading to the development of robust and reusable sensors for environmental monitoring or security applications. For example, the formation of Meisenheimer complexes between amino groups and nitroaromatic compounds has been exploited for the label-free electrical detection of explosives at picomolar concentrations. acs.org
Environmental Remediation Technologies: Nitroaromatic compounds are recognized as significant environmental pollutants due to their toxicity and persistence. nih.govnih.gov The study of this compound could contribute to the development of novel remediation strategies. For instance, it could serve as a model compound to study the efficacy of new catalytic degradation methods. Bimetallic nanoparticles, such as NiS2/Fe3S4, have shown promise in both the electrochemical detection and catalytic reduction of nitrobenzene, offering an innovative approach to environmental remediation. rsc.org Furthermore, biochar-supported zerovalent iron has been shown to enhance the microbial degradation of nitrobenzene in soil, suggesting another potential avenue for the remediation of sites contaminated with related compounds. nih.gov
| Application Area | Potential Technology | Key Feature of the Compound |
| Advanced Sensing | Electrochemical Sensors | Bromoethyl group for surface attachment |
| Advanced Sensing | Fluorescent MOFs | Nitro group for quenching-based detection |
| Environmental Remediation | Catalytic Degradation | Reactive sites for chemical breakdown |
| Environmental Remediation | Bioremediation Studies | Model compound for microbial degradation |
Q & A
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
